molecular formula C9H5F3N4 B1487246 5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole CAS No. 2231674-74-9

5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole

Cat. No. B1487246
M. Wt: 226.16 g/mol
InChI Key: NMORRIKFCCTPCK-UHFFFAOYSA-N
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Description

The compound “5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole” is a complex organic molecule. It contains an indazole core, which is a type of heterocyclic aromatic compound . It also contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR . These methods can verify the structure of the molecule and provide information about the functional groups present .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the trifluoromethyl group is often used in nucleophilic trifluoromethoxylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group and the indazole core. For example, compounds with a trifluoromethyl group often have unique physicochemical properties due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .

Safety And Hazards

The safety and hazards associated with this compound would likely depend on its specific structure and properties. For example, some compounds with a trifluoromethyl group can be hazardous and may cause skin and eye irritation, respiratory irritation, and other health effects .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals, given the unique properties of the trifluoromethyl group . Additionally, further studies could focus on optimizing the synthesis process and improving the understanding of its mechanism of action.

properties

IUPAC Name

5-[3-(trifluoromethyl)diazirin-3-yl]-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4/c10-9(11,12)8(15-16-8)6-1-2-7-5(3-6)4-13-14-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMORRIKFCCTPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3(N=N3)C(F)(F)F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole
Reactant of Route 2
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole
Reactant of Route 3
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole
Reactant of Route 4
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole
Reactant of Route 5
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole
Reactant of Route 6
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole

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